Cas no 826-73-3 (6,7,8,9-tetrahydro-5H-benzo7annulen-5-one)

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one structure
826-73-3 structure
Product Name:6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
CAS No:826-73-3
MF:C11H12O
MW:160.212383270264
MDL:MFCD00004144
CID:40010
PubChem ID:70003
Update Time:2024-10-27

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Chemical and Physical Properties

Names and Identifiers

    • 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one
    • 1-Benzosuberone
    • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
    • 6,7,8,9-tetrahydrobenzo[7]annulen-5-one
    • 1-Benzosuberanone
    • 2,3-Benzosuberone
    • 5-Benzocycloheptanone
    • 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro
    • 5-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene
    • 6,7,8,9-Tetrahydrobenzocyclohepten-5-one
    • 6,7-dihydro-5H-benzocyclohepten-9-one
    • benzosuberone
    • Benzsuberone
    • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (ACI)
    • 1-Benzocycloheptanone
    • Benzo[b]cycloheptan-1-one
    • NSC 87961
    • α-Benzosuberone
    • F14617
    • 6,7,8,9-Tetrahydrobenzobicyclohepten-5-one
    • 6,8,9-Tetrahydrobenzobicyclohepten-5-one
    • 6,7,8,9-tetrahydro-5H-benzocyclohepten- 5-one
    • 826-73-3
    • UNII-PK6CAL2PHU
    • alpha-Benzosuberone
    • 6,7,8,9-Tetrahydro-5-benzocycloheptenone
    • 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-5-one #
    • T1347
    • AKOS001053244
    • HMS1788C07
    • InChI=1/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H
    • EINECS 212-558-4
    • Z56922160
    • 5H-Benzocyclohepten-5-one,7,8,9-tetrahydro-
    • 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-5-one
    • 1-Benzosuberone, 99%
    • FT-0620844
    • EN300-17368
    • SY051585
    • bezosuberone
    • AS-15409
    • PK6CAL2PHU
    • AMY15552
    • .alpha.-Benzosuberone
    • 2-CYCLOHEPTEN,1-ONE,2,3-BENZO
    • MFCD00004144
    • Benzo(b)cycloheptan-1-one
    • DTXSID50231908
    • SCHEMBL163580
    • 6,8,9-Tetrahydrobenzocyclohepten-5-one
    • NS00038219
    • W-104166
    • CS-0070941
    • 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-
    • NSC87961
    • NSC-87961
    • F0001-2118
    • 6,7,8,9-tetrahydro-benzocyclohepten-5-one
    • benzocycloheptanone
    • BBL027450
    • STL281968
    • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
    • MDL: MFCD00004144
    • Inchi: 1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2
    • InChI Key: KWHUHTFXMNQHAA-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC2C1=CC=CC=2
    • BRN: 636823

Computed Properties

  • Exact Mass: 160.08900
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.071 g/mL at 25 °C(lit.)
  • Boiling Point: 270°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.564(lit.)
  • PSA: 17.07000
  • LogP: 2.59570
  • Solubility: Not determined

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Security Information

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Pricemore >>

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6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
Reference
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; et al, RSC Advances, 2016, 6(108), 106769-106777

Production Method 2

Reaction Conditions
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  rt → 120 °C; 2 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Synthesis of 2,3-benzosuberone
Gao, Panlong; et al, Jingxi Huagong, 2010, 27(9), 929-932

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc nitrate hexahydrate (silica gel - bound)
Reference
Microwave promoted rapid oxidative deoximation of oximes under solvent-free conditions
Tamami, B.; et al, Synthetic Communications, 2000, 30(22), 4129-4135

Production Method 4

Reaction Conditions
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile ,  Water ;  48 h
Reference
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes
Gottemann, Lucas T.; et al, ChemRxiv, 2023, 1, 1-13

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium chloride ,  Sodium tetrafluoroborate ,  Bis(acetonitrile)tetrakis[μ-(2-hydroxybenzoato-κO:κO′)]dicopper Solvents: Tetrahydrofuran ;  rt → 60 °C; 24 h, 60 °C
Reference
Reactions catalyzed by a binuclear copper complex: selective oxidation of alkenes to carbonyls with O2
Liu, Yuxia; et al, Catalysis Science & Technology, 2017, 7(23), 5510-5514

Production Method 6

Reaction Conditions
1.1 Catalysts: Pseudomonas putida
Reference
Bacterial oxidation of benzocycloalkenes to yield monol, diol and triol metabolites
Boyd, Derek R.; et al, Tetrahedron Letters, 1991, 32(31), 3887-90

Production Method 7

Reaction Conditions
1.1 Reagents: Aniline ,  Benzoic acid Catalysts: Triphenylphosphine ,  6,7,8,9-Tetrahydro-7-methyl-5H-benzocyclohepten-5-one ,  Di-μ-chlorotetrakis[(1,2-η)-cyclooctene]dirhodium Solvents: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ;  26 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
Cooperative Catalysis Approach to Intramolecular Hydroacylation
Beletskiy, Evgeny V.; et al, Journal of Organic Chemistry, 2012, 77(14), 5884-5893

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Water Catalysts: Rhodium, bis[μ-[α,α,α′,α′-tetramethyl-1,3-benzenedipropanoato(2-)-κO1,κO′3:κO3,κ… Solvents: Chloroform ;  18 h, 40 °C
Reference
A Carbene Strategy for Progressive (Deutero)Hydrodefluorination of Fluoroalkyl Ketones
Zhang, Xiaolong; et al, Angewandte Chemie, 2022, 61(7),

Production Method 9

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ;  1 min, rt → 220 °C; 10 min, 220 °C
Reference
Efficient synthesis of 1-tetralones from 4-arylbutyric acids by combined use of solid acid catalysts and microwave irradiation
Hiroki, Kazuaki; et al, Chemistry Letters, 2008, 37(3), 320-321

Production Method 10

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Water
Reference
On the formation of seven-membered rings by arene-ynamide cyclization
Brutiu, Bogdan R.; et al, Monatshefte fuer Chemie, 2019, 150(1), 3-10

Production Method 11

Reaction Conditions
Reference
Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity
Subhashini, N. J. P.; et al, Russian Journal of General Chemistry, 2020, 90(10), 1960-1967

Production Method 12

Reaction Conditions
Reference
Successive enveloping of the benzene nucleus with saturated rings
Hellwinkel, Dieter; et al, Liebigs Annalen der Chemie, 1985, (2), 226-38

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  Platinum (complex with organosilica-supported imidazolium ionic liquid, or silic…) ,  1H-Imidazolium, 1,3-bis[3-(trimethoxysilyl)propyl]-, chloride (1:1) (mesoporous organosilica supported complexes with platinum) Solvents: Water ;  30 h, 90 °C
Reference
Ultrasmall Platinum Nanoparticles Supported Inside the Nanospaces of Periodic Mesoporous Organosilica with an Imidazolium Network: An Efficient Catalyst for the Aerobic Oxidation of Unactivated Alcohols in Water
Karimi, Babak; et al, ChemCatChem, 2016, 8(5), 906-910

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  3 h, 60 °C
Reference
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; et al, Angewandte Chemie, 2007, 46(38), 7210-7213

Production Method 15

Reaction Conditions
1.1 Reagents: Nickel Solvents: Ethanol ;  2 h, reflux
Reference
Ring expansion reaction of α-sulfonyl cyclic ketones via insertion of arynes into C-C: a facile and mild access to medium- and large-sized benzannulated carbocycles
Zhang, Tiexin; et al, Tetrahedron Letters, 2009, 50(12), 1290-1294

Production Method 16

Reaction Conditions
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  2 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Convenient synthesis of 1-benzosuberone
Gao, Pan-long, Anhui Nongye Kexue, 2010, 38(19), 9948-9949

Production Method 17

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, zinc (2:1), (T-4)- Solvents: Dichloromethane
Reference
Chromium(VI) based oxidants. IV. Zinc chlorochromate nonahydrate Zn(ClCrO3)2-9H2O as an efficient and mild oxidizing agent. Part 2
Firouzabadi, Habib; et al, Iranian Journal of Chemistry & Chemical Engineering, 1993, 12(1), 32-8

Production Method 18

Reaction Conditions
1.1 Reagents: Silver bromate Catalysts: Aluminum chloride Solvents: Acetonitrile
Reference
Lewis acid promoted reactions. IV. Oxidation deprotection of trimethylsilyl ethers with silver and sodium bromates: AgBrO3, NaBrO3
Firouzabadi, H.; et al, Synthetic Communications, 1994, 24(8), 1065-77

Production Method 19

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, zinc (2:1), (T-4)- Solvents: Dichloromethane
Reference
Chromium(VI) based oxidants. IV. Zinc chlorochromate nonahydrate Zn(ClCrO3)2-9H2O as an efficient and mild oxidizing agent. Part 2
Firouzabadi, Habib; et al, Iranian Journal of Chemistry & Chemical Engineering, 1993, 12(1), 32-8

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide
Reference
C rings. XXXV. Preparation of cyclohendecane from benzosuberan
Plattner, Pl. A., Helvetica Chimica Acta, 1944, 27, 801-10

Production Method 21

Reaction Conditions
1.1 Reagents: Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dichloromethane ;  6 h, 30 °C
Reference
Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer
Kikuchi, Tomohiro; et al, Organic Letters, 2021, 23(12), 4710-4714

Production Method 22

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  6 h, 25 - 30 °C
Reference
Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds
Li, Zhibin; et al, Science China: Chemistry, 2021, 64(12), 2134-2141

Production Method 23

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium chloride
Reference
Reaction of arynes with enamines: a new ring expansion leading to benzocycloheptenone
Keyton, Deanna J.; et al, Tetrahedron Letters, 1969, (47), 4163-8

Production Method 24

Reaction Conditions
1.1 Reagents: Antimonate(1-), pentafluoro(fluorosulfato-κO)-, hydrogen (1:1), (OC-6-21)- Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 min, 0 °C
1.2 pH 7
Reference
Friedel-Crafts cyclization of 1,1-difluoroalk-1-enes: Synthesis of benzene-fused cyclic ketones via α-fluorocarbocations
Ichikawa, Junji; et al, Synthesis, 2005, (1), 39-46

Production Method 25

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  7 h, rt
Reference
Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light
Sherwood, Trevor C. ; et al, Journal of Organic Chemistry, 2019, 84(13), 8360-8379

Production Method 26

Reaction Conditions
Reference
Design, synthesis and in vitro anti-tuberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives
Sajja, Yasodakrishna; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5119-5121

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Raw materials

6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Preparation Products

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